molecular formula C19H19N3O4S2 B11171511 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B11171511
M. Wt: 417.5 g/mol
InChI Key: FWPIMHRZDBKOHO-UHFFFAOYSA-N
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Description

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide is a synthetic organic compound that belongs to the class of thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable thioamide with a halogenated compound under basic conditions. This step forms the core thiazole structure.

    Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the thiazole ring.

    Formation of the Butanamide Moiety: The butanamide group is attached to the phenyl-thiazole intermediate through an amide bond formation reaction, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the thiazole ring or the amide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran (THF).

    Substitution: Halogenated compounds, nucleophiles, bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives, amines.

    Substitution: Functionalized phenyl-thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes such as DNA replication, protein synthesis, and cell division.

    Pathways Involved: It interferes with the metabolic pathways of microorganisms, leading to the inhibition of their growth and proliferation.

Comparison with Similar Compounds

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide can be compared with other thiazole derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H19N3O4S2

Molecular Weight

417.5 g/mol

IUPAC Name

2-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C19H19N3O4S2/c1-2-17(26-15-6-4-3-5-7-15)18(23)21-14-8-10-16(11-9-14)28(24,25)22-19-20-12-13-27-19/h3-13,17H,2H2,1H3,(H,20,22)(H,21,23)

InChI Key

FWPIMHRZDBKOHO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2)OC3=CC=CC=C3

Origin of Product

United States

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